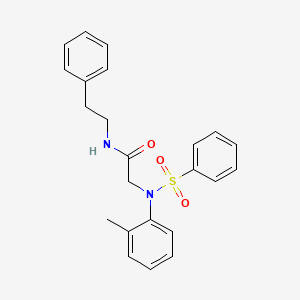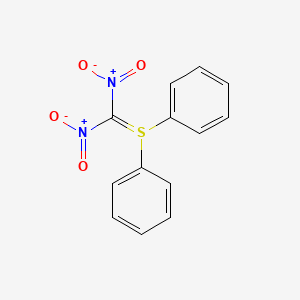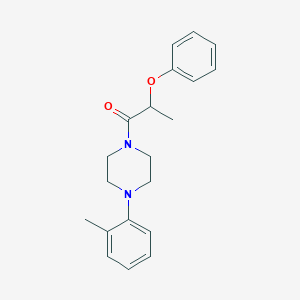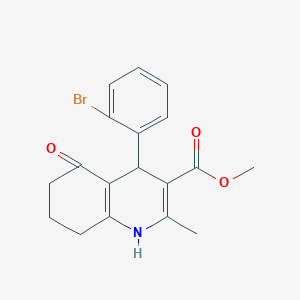![molecular formula C16H20N2 B4885262 N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)
N-[phenyl(4-pyridinyl)methyl]-1-butanamine
Vue d'ensemble
Description
N-[phenyl(4-pyridinyl)methyl]-1-butanamine, commonly known as PBMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBMC is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system.
Applications De Recherche Scientifique
PBMC has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it may also have potential as a treatment for drug addiction. Additionally, PBMC has been shown to improve cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Mécanisme D'action
PBMC acts as a selective agonist of the N-[phenyl(4-pyridinyl)methyl]-1-butanamine receptor, which is expressed in the central nervous system. Activation of this receptor leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function. PBMC has been shown to increase the release of these neurotransmitters, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
PBMC has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine, serotonin, and norepinephrine, leading to its antidepressant and anxiolytic effects. Additionally, PBMC has been shown to improve cognitive function and memory in animal models. It may also have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PBMC is that it is a selective agonist of the N-[phenyl(4-pyridinyl)methyl]-1-butanamine receptor, which means that it has fewer off-target effects than other compounds that target multiple receptors. Additionally, PBMC has been shown to have high purity and stability, making it suitable for use in scientific research. However, one limitation of PBMC is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on PBMC. One area of research is the potential use of PBMC as a treatment for cognitive disorders such as Alzheimer's disease. Another area of research is the potential use of PBMC as a treatment for drug addiction. Additionally, further studies are needed to determine the safety and efficacy of PBMC in humans, and to explore its potential therapeutic applications in a clinical setting.
Propriétés
IUPAC Name |
N-[phenyl(pyridin-4-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-3-11-18-16(14-7-5-4-6-8-14)15-9-12-17-13-10-15/h4-10,12-13,16,18H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTGFTDPOVXTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)
![1-(3-chlorophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885201.png)
![5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)

![2,2'-[(2,4-difluorobenzyl)imino]diethanol](/img/structure/B4885228.png)



![3-chloro-N-cyclopentyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885260.png)

![4-acetyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4885269.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B4885272.png)
![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)